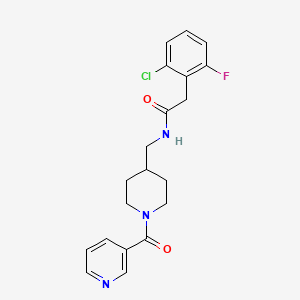
2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21ClFN3O2 and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of various chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. These herbicides are known to be carcinogenic in rats, and their metabolism involves a complex activation pathway leading to DNA-reactive compounds. The study found differences in the metabolism of these compounds between human and rat liver microsomes, highlighting the role of cytochrome P450 isoforms CYP3A4 and CYP2B6 in the metabolism process. This research provides insights into the metabolic pathways and potential health risks associated with exposure to chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Spectroscopic and Quantum Mechanical Studies on Bioactive Benzothiazolinone Acetamide Analogs
This paper explores the vibrational spectra, electronic properties, photochemical, and thermochemical modeling of bioactive benzothiazolinone acetamide analogs. These compounds exhibit good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. The study also investigates their non-linear optical activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), using molecular docking studies. This research contributes to understanding the multifaceted applications of benzothiazolinone acetamide analogs in photovoltaics and bioactive molecule design (Mary et al., 2020).
Photoreactions of Flutamide in Different Solvents
This investigation reveals how flutamide, a widely used anti-cancer drug, undergoes different photoreactions in acetonitrile and 2-propanol solvents. Understanding these photoreactions is crucial for assessing the potential risks of photodermatosis in patients using flutamide and exposed to sunlight. The study's findings are essential for the development of safer pharmaceutical formulations and for informing guidelines on flutamide use under sunlight exposure (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Anti-Inflammatory Activity of Novel Acetamides
This research focuses on the synthesis of novel N-(3-chloro-4-fluorophenyl) acetamides and their evaluation for anti-inflammatory activity. The synthesized compounds were analyzed using NMR, IR, and mass spectrometry, with selected derivatives showing significant anti-inflammatory effects. This study contributes to the development of new therapeutic agents with potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c21-17-4-1-5-18(22)16(17)11-19(26)24-12-14-6-9-25(10-7-14)20(27)15-3-2-8-23-13-15/h1-5,8,13-14H,6-7,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXIRMBTMFFIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
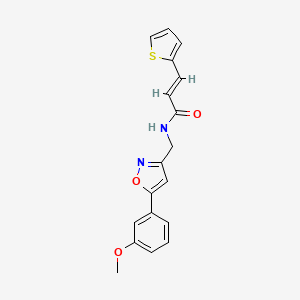
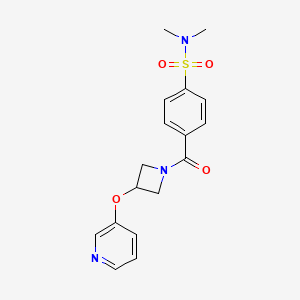
![2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2582520.png)
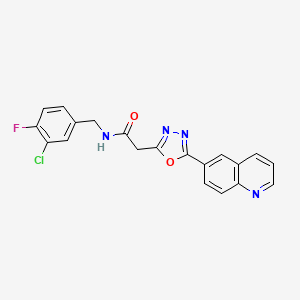
![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)
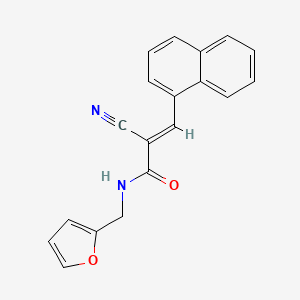

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)
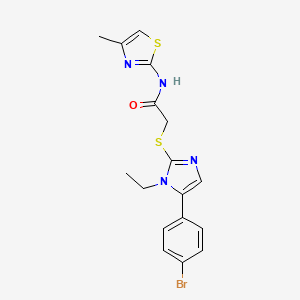
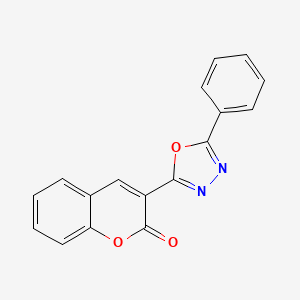
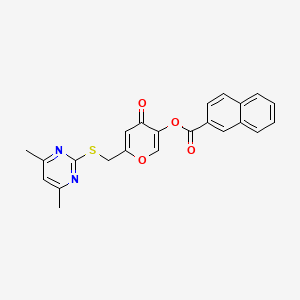

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)
![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)
